molecular formula C11H12N2O4 B1199278 5,6-Dihydroxytryptophan CAS No. 58456-66-9

5,6-Dihydroxytryptophan

Cat. No.: B1199278
CAS No.: 58456-66-9
M. Wt: 236.22 g/mol
InChI Key: AQZTULVOGWLDTN-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dihydroxytryptophan (5,6-DHTP) is a hydroxylated derivative of the amino acid tryptophan, serving as a precursor in serotonin (5-hydroxytryptamine, 5-HT) biosynthesis. Unlike its more widely studied analog, 5-hydroxytryptophan (5-HTP), 5,6-DHTP contains two hydroxyl groups on the indole ring (positions 5 and 6), which significantly alters its biochemical properties and physiological effects.

Properties

CAS No.

58456-66-9

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

(2S)-2-amino-3-(5,6-dihydroxy-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C11H12N2O4/c12-7(11(16)17)1-5-4-13-8-3-10(15)9(14)2-6(5)8/h2-4,7,13-15H,1,12H2,(H,16,17)/t7-/m0/s1

InChI Key

AQZTULVOGWLDTN-ZETCQYMHSA-N

SMILES

C1=C2C(=CC(=C1O)O)NC=C2CC(C(=O)O)N

Isomeric SMILES

C1=C2C(=CC(=C1O)O)NC=C2C[C@@H](C(=O)O)N

Canonical SMILES

C1=C2C(=CC(=C1O)O)NC=C2CC(C(=O)O)N

Other CAS No.

58456-66-9

Synonyms

5,6-dihydroxytryptophan

Origin of Product

United States

Comparison with Similar Compounds

Key Characteristics:

  • Structure : C₁₁H₁₂N₂O₄, with hydroxyl groups at positions 5 and 6 of the tryptophan backbone.
  • Function : Acts as a precursor for serotonin synthesis but is also implicated in neurotoxic pathways when metabolized to 5,6-dihydroxytryptamine (5,6-DHT), a compound that selectively damages serotonergic neurons .
  • Blood-Brain Barrier (BBB) Permeability: Unlike direct neurotoxins (e.g., 5,6-DHT), 5,6-DHTP can cross the BBB as an amino acid precursor, enabling central nervous system (CNS) effects after peripheral administration .

Comparative Analysis with Structurally and Functionally Related Compounds

5,6-DHTP vs. 5-Hydroxytryptophan (5-HTP)

Property 5,6-DHTP 5-HTP
Structure 5,6-dihydroxyindole substituent 5-hydroxyindole substituent
Neurochemical Role Precursor to 5,6-DHT (neurotoxin) Direct precursor to serotonin
BBB Penetration Yes (via amino acid transport) Yes
Clinical Use Limited to research Antidepressant, appetite suppressant
Safety Profile Neurotoxic in CNS Generally safe at low doses

Key Findings :

  • 5-HTP is widely used to enhance serotonin levels for mood regulation, while 5,6-DHTP is primarily a research tool for inducing selective serotonergic neuron degeneration .
  • In mice, 5,6-DHTP administration reduces brain serotonin levels by 40–60%, whereas 5-HTP increases serotonin synthesis .

5,6-DHTP vs. 6-Hydroxydopa (6-OHDOPA)

Property 5,6-DHTP 6-OHDOPA
Target Pathway Serotonergic neurons Catecholaminergic neurons
Metabolite 5,6-DHT 6-Hydroxydopamine (6-OHDA)
Neurotoxicity Selective serotonergic damage Selective dopaminergic/noradrenergic damage
Research Application Serotonin depletion models Parkinson’s disease models

Key Findings :

  • Both compounds require peripheral administration as precursors to bypass BBB limitations. In mice, 6-OHDOPA reduces striatal dopamine by 70%, while 5,6-DHTP depletes hippocampal serotonin by 55% .
  • 6-OHDOPA’s effects are reversible within weeks, whereas 5,6-DHTP-induced damage is longer-lasting .

5,6-DHTP vs. 5,6-Dihydroxytryptamine (5,6-DHT)

Property 5,6-DHTP 5,6-DHT
BBB Penetration Yes (as a precursor) No
Administration Route Intraperitoneal or oral Intracerebral injection
Mechanism Converted to 5,6-DHT in CNS Direct neurotoxin
Selectivity Serotonergic neurons Serotonergic neurons

Key Findings :

  • 5,6-DHT cannot cross the BBB, limiting its use to direct CNS injections. 5,6-DHTP circumvents this via systemic administration .
  • Both compounds induce similar serotonergic toxicity, but 5,6-DHTP offers a less invasive experimental model .

Research Implications and Limitations

  • Advantages of 5,6-DHTP : Enables systemic induction of serotonergic lesions without invasive procedures, aiding studies on depression and anxiety disorders .
  • Limitations: Limited clinical relevance due to neurotoxicity; less studied than 5-HTP or 6-OHDOPA.

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